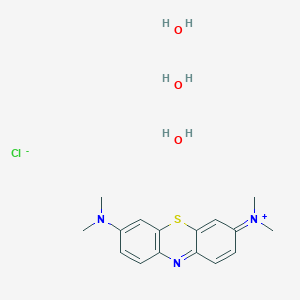
((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide
Overview
Description
The compound , ((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide, is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its structural features. It contains a pyrimidine ring, a common motif in many pharmaceuticals, linked to a triphenylphosphonium group, which could impart unique reactivity and physical properties. The presence of a fluorophenyl group suggests potential for interactions with biological systems, while the sulfonamide functionality is often associated with medicinal properties.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, insights can be drawn from related synthetic methods. For instance, the synthesis of pyrimidine compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, involves a multi-step process starting from commercially available precursors like methyl 2-(4-bromophenyl) acetate . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate substituents at the relevant steps. The total yield of such a process is a critical factor, with the example provided achieving a yield of 52.8% .
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature a pyrimidine core substituted with various groups that influence its reactivity and interactions. The fluorophenyl and isopropyl groups would contribute to the compound's electronic properties and steric profile. The triphenylphosphonium moiety is likely to play a significant role in the compound's behavior, possibly facilitating its use as a reagent in organic synthesis or affecting its solubility and stability.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The phosphonium group, for example, could participate in Wittig reactions or serve as a phase transfer catalyst. The pyrimidine ring might undergo typical reactions of heterocycles, such as nucleophilic substitutions or electrophilic aromatic substitutions, depending on the nature of the substituents and reaction conditions. The presence of a sulfonamide could also allow for transformations typical of this functional group, such as displacement or elimination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of a phosphonium group could impart ionic character, affecting solubility in various solvents. The fluorophenyl group might influence the compound's polarity and potential for hydrogen bonding. The overall molecular geometry, dictated by the bulky triphenylphosphonium and isopropyl groups, could affect the compound's melting point, boiling point, and crystallinity.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Rosuvastatin Precursors
The compound has been used in the synthesis of key pyrimidine precursors for rosuvastatin, a cholesterol-lowering drug. The process involves efficient bromination and transformation into hydroxymethyl or formyl groups (Šterk, Časar, Jukič, & Košmrlj, 2012).
Novel Drug Discovery
It serves as a precursor in the synthesis of novel pyrazoles, which have shown potential in drug discovery with applications in antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antitumor Compounds
This compound is a part of the chemical framework in the synthesis of derivatives of vinblastine-type alkaloids, which are significant in antitumor treatments (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).
Biochemical Research
Nucleotide Modifications
It has been utilized in structural modifications of nucleotides, nucleosides, and nucleosidic bases, contributing to the understanding of nucleic acid chemistry (Ivancsics & Zbiral, 1975).
Folate Receptor-Specific Inhibitors
The compound is involved in the synthesis of high-affinity folate receptor-specific inhibitors, demonstrating potential in cancer therapy (Deng et al., 2008).
Pharmaceutical Synthesis
Synthesis of Voriconazole
It plays a role in the synthesis of voriconazole, a broad-spectrum antifungal agent, highlighting its importance in pharmaceutical chemistry (Butters et al., 2001).
Antineoplastic Nucleosides
The compound contributes to the synthesis of new broad-spectrum antineoplastic nucleosides, offering insights into cancer treatment options (Matsuda et al., 1991).
Anti-Inflammatory and Analgesic Agents
It is utilized in the design and synthesis of novel pyrimidin-2-ol derivatives, showing potent anti-inflammatory and analgesic properties (Muralidharan, Raja, & Deepti, 2019).
HMG-CoA Reductase Inhibitors
The compound is involved in synthesizing methanesulfonamide pyrimidine-substituted inhibitors, which are effective in inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis (Watanabe et al., 1997).
Safety And Hazards
This involves understanding the potential risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions. For a drug, this could involve potential new therapeutic applications. For a newly synthesized compound, this could involve potential industrial or technological applications.
properties
IUPAC Name |
[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34FN3O2PS.BrH/c1-25(2)32-31(33(26-20-22-27(35)23-21-26)37-34(36-32)38(3)42(4,39)40)24-41(28-14-8-5-9-15-28,29-16-10-6-11-17-29)30-18-12-7-13-19-30;/h5-23,25H,24H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEHQGAHLWFTET-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F)N(C)S(=O)(=O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34BrFN3O2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459687 | |
| Record name | {[4-(4-Fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]methyl}(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide | |
CAS RN |
885477-83-8 | |
| Record name | {[4-(4-Fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]methyl}(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



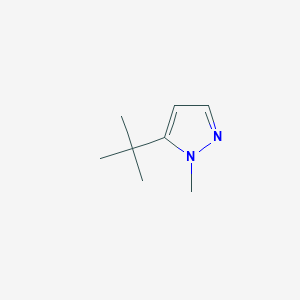
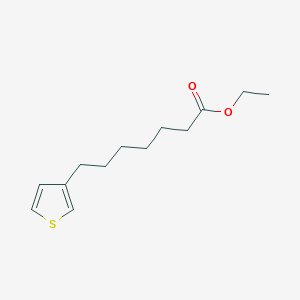
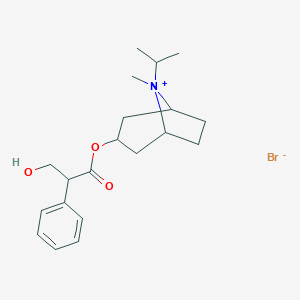
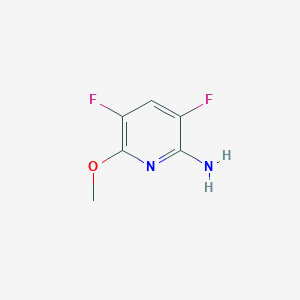
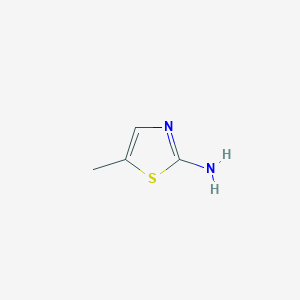
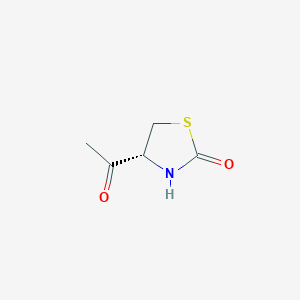
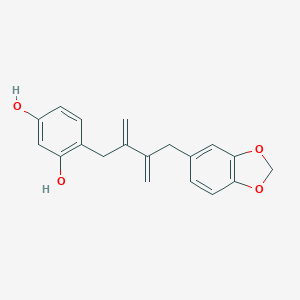
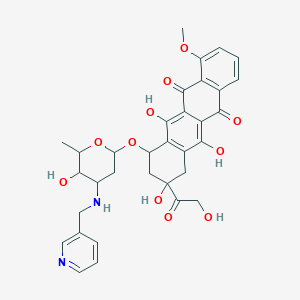
![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)
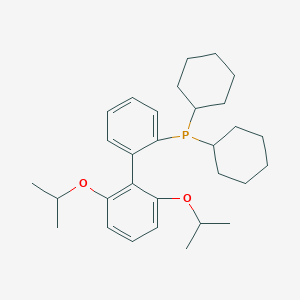
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B129951.png)
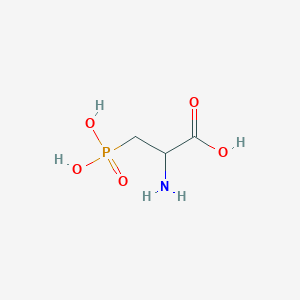
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)
